Lithium dichromate dihydrate

Description

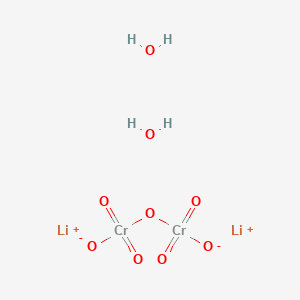

Lithium dichromate dihydrate (Li₂Cr₂O₇·2H₂O) is a chromium(VI) compound with a molecular weight of approximately 265.93 g/mol . It appears as an orange-red to black-brown crystalline powder, notable for its hygroscopic nature and strong oxidizing properties. The compound is highly soluble in water (151 g/100 mL at 25°C) and decomposes upon heating, releasing oxygen . Its synthesis typically involves reacting lithium hydroxide with dichromic acid in aqueous media .

Applications span analytical chemistry, catalysis, and industrial processes, where its oxidizing capacity is exploited for organic transformations and environmental remediation (e.g., chromium(VI) reduction studies) . However, its high toxicity—causing respiratory, dermal, and gastrointestinal damage—mandates stringent safety protocols during handling .

Properties

CAS No. |

10022-48-7 |

|---|---|

Molecular Formula |

Li2Cr2O7 Cr2Li2O7 |

Molecular Weight |

266 g/mol |

IUPAC Name |

dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate |

InChI |

InChI=1S/2Cr.2Li.2H2O.7O/h;;;;2*1H2;;;;;;;/q;;2*+1;;;;;;;;2*-1 |

InChI Key |

GLGSRACCZFMWDT-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

Canonical SMILES |

[Li+].[Li+].O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

boiling_point |

Decomposes 368.6° F (USCG, 1999) |

density |

2.34 at 86 °F (USCG, 1999) |

melting_point |

266 °F (USCG, 1999) |

Other CAS No. |

13843-81-7 |

physical_description |

Lithium dichromate is an orange red to black brown crystalline powder. Denser than water. (USCG, 1999) |

Synonyms |

LITHIUM DICHROMATE |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

Lithium dichromate dihydrate serves as a potent oxidizing agent in various organic and inorganic synthesis reactions. Its ability to facilitate oxidation reactions is utilized in:

- Organic Synthesis : Used to oxidize alcohols to ketones or aldehydes.

- Analytical Chemistry : Functions as an oxidizing agent in titrations and other analytical procedures.

Biology

In biological research, this compound is employed for staining techniques in microscopy. It can enhance visibility of cellular structures due to its staining properties.

Medicine

Research is ongoing into the potential use of this compound in cancer treatment. Its oxidizing properties may induce oxidative stress in cancer cells, potentially leading to cell death.

Industry

This compound finds applications in:

- Pigment Production : Used in manufacturing pigments due to its vibrant color.

- Corrosion Inhibition : Acts as a corrosion inhibitor in various industrial applications.

- Battery Manufacturing : Utilized in the production of certain types of batteries.

This compound exhibits significant toxicity due to the presence of hexavalent chromium. It poses various health risks, including:

- Carcinogenicity : Classified as a Category 1B carcinogen, it poses a cancer risk upon exposure.

- Skin Sensitization : Can cause allergic reactions upon skin contact.

- Aquatic Toxicity : Highly toxic to aquatic life, with long-lasting environmental effects.

Case Studies

- Animal Studies :

- Human Health Risks :

- Oxidative Stress Mechanism :

Comparison with Similar Compounds

Key Differences :

- Lithium dichromate’s hydration state (dihydrate) and lithium ions enhance its solubility compared to sodium and potassium dichromates .

- Calcium chromate lacks the dichromate (Cr₂O₇²⁻) structure, resulting in weaker oxidizing strength .

Physicochemical Properties

Notable Observations:

- Lithium dichromate’s high solubility and hygroscopicity make it reactive in aqueous systems but less stable in humid environments compared to sodium or potassium dichromates .

- Potassium dichromate’s lower solubility limits its use in non-aqueous applications .

Toxicity and Environmental Impact

Unique Risks of Lithium Dichromate :

- Lithium ions may exacerbate neurological and renal toxicity, as seen in animal studies .

- Occupational exposure linked to severe respiratory and dermal effects .

Preparation Methods

Acid-Base Neutralization

The most widely documented method involves the reaction of lithium hydroxide (LiOH) with dichromic acid (H₂Cr₂O₇) in aqueous media. The general stoichiometry follows:

To isolate the dihydrate form, the reaction mixture is evaporated under reduced pressure at 40–50°C until crystalline nucleation occurs. Subsequent cooling to 10–15°C promotes crystallization of Li₂Cr₂O₇·2H₂O. Key parameters include:

-

pH Control : Maintaining a pH of 2–3 prevents hydrolysis to chromate (CrO₄²⁻) or polymerization of Cr(VI) species.

-

Lithium Excess : A 5–10% molar excess of LiOH ensures complete conversion of dichromic acid, minimizing residual acidity.

Metathesis with Alkali Dichromates

Lithium dichromate dihydrate can be prepared via ion exchange between lithium salts (e.g., Li₂SO₄) and sodium/potassium dichromates:

The lower solubility of Na₂SO₄ facilitates separation by fractional crystallization. This method is advantageous for large-scale production but requires rigorous removal of sulfate impurities through recrystallization.

Hydration State Control

Crystallization Dynamics

Achieving the dihydrate form necessitates precise water activity during crystallization. A study comparing hydration states demonstrated:

| Water Content (g/g Li₂Cr₂O₇) | Resulting Hydrate | Stability Range (°C) |

|---|---|---|

| 0.18 | Anhydrous | >100 |

| 0.36 | Dihydrate | 25–50 |

| 0.54 | Trihydrate | <20 |

Controlled evaporation rates (0.5–1.0 mL/min) and humidity (60–70% RH) during drying are critical to stabilize the dihydrate.

Solvent-Mediated Recrystallization

Ethanol-water mixtures (3:1 v/v) enhance dihydrate purity by reducing solubility of anhydrous or higher hydrates. A typical protocol involves:

-

Dissolving crude Li₂Cr₂O₇ in minimal hot water (80°C).

-

Adding ethanol dropwise until cloudiness persists.

Industrial-Scale Production

Continuous Reactor Design

Modern facilities employ continuous stirred-tank reactors (CSTRs) with in-line pH and redox potential monitoring. Process parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–60°C |

| Residence Time | 45–60 min |

| Agitation Rate | 300–400 rpm |

| LiOH Feed Rate | 1.2 mol/L·h |

Post-reaction slurry is centrifuged, and the wet cake is fluidized-bed dried at 50°C under nitrogen to preserve hydration.

Waste Stream Management

Sulfate byproducts from metathesis routes are treated with barium carbonate:

Barium sulfate precipitate is filtered, while sodium carbonate is recycled into the lithium hydroxide production cycle.

Analytical Validation

Purity Assessment

Titrimetric determination of Cr(VI) content using ferrous ammonium sulfate (FAS) remains the gold standard:

Typical purity benchmarks:

-

Chromium Content : 33.2–33.8% (theoretical 33.5%)

-

Lithium Content : 5.4–5.6% (theoretical 5.5%)

Q & A

Q. What is the correct synthetic route for lithium dichromate dihydrate, and how can its purity be validated?

this compound is typically synthesized by reacting lithium carbonate (Li₂CO₃) with dichromic acid (H₂Cr₂O₇) under controlled conditions. After neutralization, the solution is evaporated to crystallize the dihydrate form. Purity can be verified via:

- X-ray Diffraction (XRD): Confirm crystal structure matches reference data for Li₂Cr₂O₇·2H₂O .

- Titrimetric Analysis: Adapt potassium dichromate titration methods (e.g., YS/T 1028.1-2015) for quantifying chromium(VI) content .

- Thermogravimetric Analysis (TGA): Verify water content by measuring mass loss at ~100–150°C .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

this compound has a solubility of 151 g/100 mL in water at 20°C . This high solubility makes it suitable for aqueous-phase reactions but necessitates careful handling due to hexavalent chromium toxicity. Key considerations:

- Solvent Selection: Avoid reducing agents (e.g., alcohols) to prevent Cr(VI) → Cr(III) reduction.

- Concentration Control: Use solubility data to design stock solutions without precipitation.

- Table: Solubility in Common Solvents (g/100 mL at 20°C)

| Solvent | Solubility |

|---|---|

| Water | 151 |

| Ethanol | Insoluble |

| Acetone | Insoluble |

Q. How should researchers safely handle this compound in the laboratory?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Storage: Keep in airtight containers away from organic materials, acids, and reducing agents to prevent violent reactions .

- Waste Disposal: Treat as hazardous waste due to Cr(VI) content; follow EPA guidelines for chromium disposal .

Advanced Research Questions

Q. How can in vitro models be designed to study the genotoxicity of this compound?

- Cell Line Selection: Use human lung (A549) or liver (HepG2) cells, as Cr(VI) targets these organs .

- Dosage Range: Reference NTP studies on sodium dichromate dihydrate (e.g., 0.21–8.7 mg Cr(VI)/kg/day) and adjust for lithium salt solubility .

- Endpoints: Measure DNA damage (Comet assay), oxidative stress (ROS detection), and apoptosis (caspase-3 activation) .

Q. What methodological challenges arise when quantifying this compound in complex matrices?

- Interference from Co-existing Ions: Use ion chromatography (IC) with UV detection to separate Cr(VI) from anions like sulfate or phosphate .

- Redox Interference: Stabilize Cr(VI) by acidifying samples to pH <2 with HNO₃ to prevent reduction to Cr(III) .

- Validation: Cross-check results with ICP-MS for total chromium and lithium content .

Q. How do researchers reconcile discrepancies in solubility or stability data for this compound?

- Source Evaluation: Prioritize peer-reviewed studies over vendor datasheets (e.g., Aladdin SDS lacks ecological data) .

- Experimental Replication: Repeat solubility tests under controlled humidity to account for hygroscopicity .

- Computational Modeling: Use software like COSMOtherm to predict solubility parameters and validate against empirical data .

Q. What are the implications of this compound’s oxidizing properties in synthetic chemistry?

- Reaction Design: Utilize its strong oxidative capacity for alcohol → ketone/aldehyde conversions or sulfoxide synthesis.

- Side Reactions: Monitor for Cr(III) byproduct formation, which can precipitate and complicate purification .

- Safety: Avoid combining with organic solvents (e.g., ethers) due to fire/explosion risks .

Data Contradictions and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.